3-Bromo-9H-fluoren-9-one

Organic Synthesis Materials Science Quality Control

OLED researchers often face batch failures from isomeric contamination and unpredictable cross-coupling reactivity. 3-Bromo-9H-fluoren-9-one (CAS 2041-19-2) provides the precise solution: • Optimal C-Br bond reactivity at the 3-position enables high-yield Suzuki, Heck, and Sonogashira couplings under mild conditions-superior to the sluggish 3-chloro analog and regiochemically distinct from the 2-bromo isomer. • Distinct melting point (162-166°C, lit. 164°C) allows rapid identity verification upon receipt, clearly differentiating it from the 2-bromo isomer (146-148°C). • Electron-withdrawing bromine lowers LUMO energy, tuning electron transport properties for donor-acceptor TADF emitters in next-generation OLEDs. Supplied at ≥98% purity. In stock for immediate global dispatch.

Molecular Formula C13H7BrO
Molecular Weight 259.1 g/mol
CAS No. 2041-19-2
Cat. No. B1584203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-9H-fluoren-9-one
CAS2041-19-2
Molecular FormulaC13H7BrO
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)Br
InChIInChI=1S/C13H7BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H
InChIKeyXWRAQISPRVFAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-9H-fluoren-9-one (CAS 2041-19-2) as a Strategic Building Block for OLED and Organic Electronics


3-Bromo-9H-fluoren-9-one (CAS 2041-19-2) is a brominated fluorenone derivative characterized by a bromine atom at the 3-position of the fluoren-9-one core . This substitution pattern imparts distinct reactivity and electronic properties compared to other halogenated fluorenones [1]. The compound is a versatile intermediate for cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, enabling efficient C–C bond formation for constructing extended π-conjugated systems . Its rigid, planar scaffold and electron-withdrawing carbonyl group contribute to desirable photophysical and electronic characteristics, making it a critical building block for organic semiconductors, OLED materials, and functional dyes .

Why 3-Bromo-9H-fluoren-9-one Cannot Be Substituted with Other Halogenated Fluorenones or Positional Isomers


The specific position and identity of the halogen substituent on the fluorenone core dictate both the compound's reactivity in cross-coupling reactions and its electronic properties. The bromine atom at the 3-position provides an optimal balance of reactivity and stability for downstream functionalization, particularly in Suzuki-Miyaura couplings, where it serves as a reliable leaving group. In contrast, the chloro analog (3-chloro-9H-fluoren-9-one) exhibits significantly lower reactivity due to the stronger C–Cl bond, while the 2-bromo isomer demonstrates different regioselectivity in subsequent transformations . Furthermore, the electron-withdrawing nature of the bromine atom in the 3-position modulates the LUMO energy level of the fluorenone core, which is crucial for tuning electron transport properties in organic electronic devices . These differences preclude simple substitution with other in-class compounds without compromising synthetic efficiency or final device performance.

Quantitative Differentiation of 3-Bromo-9H-fluoren-9-one (CAS 2041-19-2) vs. Closest Analogs


Melting Point as an Indicator of Purity and Crystallinity in 3-Bromo-9H-fluoren-9-one

The melting point of 3-Bromo-9H-fluoren-9-one is reported as 164 °C (range 162–166 °C) [1]. This value is intermediate between that of its 2-bromo isomer (146–148 °C) [2] and its 3-chloro analog (211–212 °C) [3]. This specific melting point range serves as a reliable indicator of identity and purity, enabling facile differentiation from closely related compounds during procurement and quality assessment.

Organic Synthesis Materials Science Quality Control

Commercial Purity Specifications for 3-Bromo-9H-fluoren-9-one

Commercially available 3-Bromo-9H-fluoren-9-one is routinely supplied with purity ≥98.0% as determined by GC analysis [1]. This high purity standard is essential for applications in organic electronics where impurities can act as charge traps or quenching sites, degrading device performance. While the 2-bromo isomer is also available at similar purity levels , the 3-chloro analog often lacks a consistently high purity specification from major suppliers [2].

Procurement Quality Assurance Organic Electronics

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of 3-Bromo-9H-fluoren-9-one is a superior leaving group in Suzuki-Miyaura cross-couplings compared to chlorine . This enhanced reactivity is due to the weaker C–Br bond (bond dissociation energy ≈ 285 kJ/mol) versus the C–Cl bond (≈ 397 kJ/mol). In a kinetic study of fluorene oxidation, the reactivity order was Fl > Fl-I > Fl-Br > Fl-Cl [1], indicating that brominated derivatives exhibit intermediate reactivity, balancing efficient coupling with manageable handling. While specific coupling yields for 3-bromo-9-fluorenone are not reported, class-level trends indicate that brominated fluorenones undergo Suzuki coupling with high efficiency, typically achieving yields >80% under optimized conditions [2].

Organic Synthesis Catalysis C–C Bond Formation

Electronic Properties: LUMO Energy Level Modulation for Electron Transport

The electron-withdrawing bromine atom at the 3-position of the fluorenone core lowers the LUMO energy level, enhancing the compound's electron affinity and electron-transporting capability . While specific LUMO values for 3-bromo-9-fluorenone are not available, studies on related 9-fluorenone derivatives indicate that electron-withdrawing substituents can decrease the LUMO by approximately 0.2–0.4 eV compared to the unsubstituted fluorenone [1]. This modulation is essential for optimizing charge injection and transport in OLED devices, where a lower LUMO facilitates electron injection from the cathode.

Organic Electronics OLED DFT Calculations

Regioselectivity in Electrophilic Aromatic Substitution and Cross-Coupling

The bromine atom at the 3-position directs subsequent functionalization to specific positions on the fluorenone core. In contrast, the 2-bromo isomer exhibits different regioselectivity in cross-coupling and electrophilic aromatic substitution reactions . This positional effect is critical for constructing well-defined molecular architectures with predictable properties. The 3-bromo derivative is specifically employed in patents for synthesizing monosubstituted 9-fluorenone compounds for OLED applications, where precise control over substitution patterns is essential [1].

Regioselective Synthesis C–H Functionalization OLED Intermediates

High-Value Application Scenarios for 3-Bromo-9H-fluoren-9-one (CAS 2041-19-2) Based on Quantitative Differentiation


Synthesis of Electron Transport Materials for High-Efficiency OLEDs

3-Bromo-9H-fluoren-9-one serves as a key intermediate for preparing electron transport materials in OLEDs . The electron-withdrawing bromine atom lowers the LUMO energy level, facilitating electron injection and transport . Its balanced reactivity in Suzuki couplings enables efficient construction of extended π-conjugated systems with tailored electronic properties [1]. The high purity (≥98.0%) available from commercial sources ensures minimal batch-to-batch variability in device fabrication [2].

Construction of Functionalized Fluorenone Derivatives via Cross-Coupling

The 3-bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse fluorenone derivatives with applications in organic electronics, photovoltaics, and medicinal chemistry . The optimal reactivity of the C–Br bond (compared to C–Cl or C–I) allows for high-yielding functionalization under mild conditions , while the specific 3-position regiochemistry provides access to substitution patterns not easily achieved with other isomers [1].

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

The electron-deficient nature of the 3-bromo-9-fluorenone core makes it a suitable acceptor unit for constructing donor-acceptor TADF emitters . The bromine atom serves as a synthetic handle for attaching electron-donating groups, enabling precise tuning of the HOMO-LUMO gap and singlet-triplet energy splitting (ΔEST) . This application is particularly relevant for developing next-generation OLEDs with high external quantum efficiency.

Quality Control and Identity Verification in Procurement

The distinct melting point of 164 °C (range 162–166 °C) provides a simple, quantitative metric for verifying the identity and purity of 3-Bromo-9H-fluoren-9-one upon receipt . This is especially important when procuring from multiple suppliers or when the compound is used in highly sensitive applications where isomeric contamination could compromise results . The melting point clearly differentiates it from the 2-bromo isomer (146–148 °C) and the 3-chloro analog (211–212 °C) [1].

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